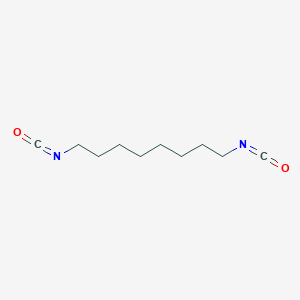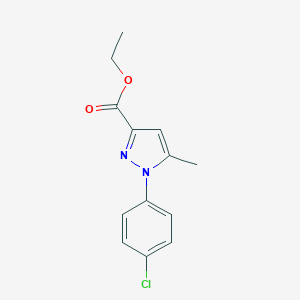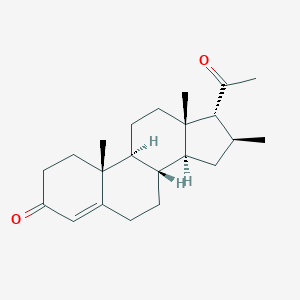
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl- is a synthetic steroid hormone, commonly known as Methylprednisolone. It is widely used in scientific research for its anti-inflammatory and immunosuppressive properties.
Mécanisme D'action
Methylprednisolone works by binding to glucocorticoid receptors in the cells, which leads to the suppression of inflammatory and immune responses. It also regulates the expression of various genes involved in inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Methylprednisolone has various biochemical and physiological effects on the body. It reduces the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the activation of immune cells, such as T cells and B cells. Methylprednisolone also increases the production of anti-inflammatory cytokines, such as interleukin-10.
Avantages Et Limitations Des Expériences En Laboratoire
Methylprednisolone has several advantages for lab experiments. It is a potent anti-inflammatory and immunosuppressive agent, which makes it useful for studying various inflammatory and autoimmune diseases. It is also well-tolerated and has a low toxicity profile. However, it has some limitations, such as its short half-life and the need for high doses to achieve therapeutic effects.
Orientations Futures
There are several future directions for the use of Methylprednisolone in scientific research. One direction is the development of new formulations with improved pharmacokinetics and pharmacodynamics. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the use of Methylprednisolone in regenerative medicine and tissue engineering is an emerging area of research.
Conclusion:
Methylprednisolone is a synthetic steroid hormone with anti-inflammatory and immunosuppressive properties. It is widely used in scientific research for the treatment of various inflammatory and autoimmune diseases. Its mechanism of action involves binding to glucocorticoid receptors in the cells, which leads to the suppression of inflammatory and immune responses. Methylprednisolone has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of Methylprednisolone in scientific research, including the development of new formulations and investigation of its potential use in combination with other drugs.
Méthodes De Synthèse
Methylprednisolone is synthesized from Prednisolone, which is derived from cortisone. The synthesis involves several steps, including oxidation, reduction, and methylation. The final product is a white crystalline powder, which is soluble in water and ethanol.
Applications De Recherche Scientifique
Methylprednisolone is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is used to treat various inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It is also used to prevent organ rejection after transplantation.
Propriétés
Numéro CAS |
1922-34-5 |
|---|---|
Nom du produit |
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl- |
Formule moléculaire |
C22H32O2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
JYYRDDFNMDZIIP-CBBWIZMZSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@@H]1C(=O)C)C)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



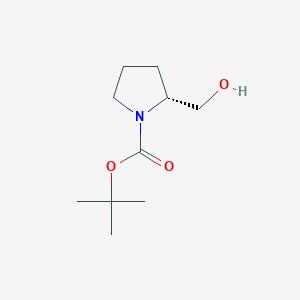
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
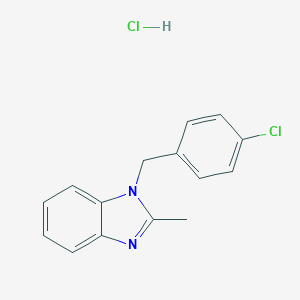
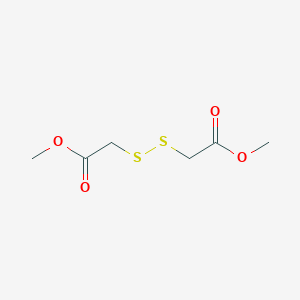
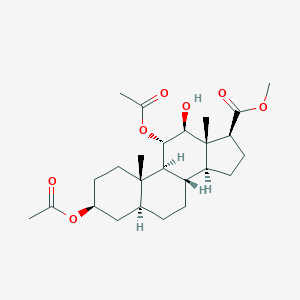
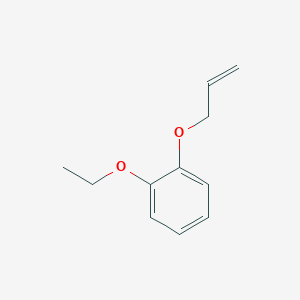
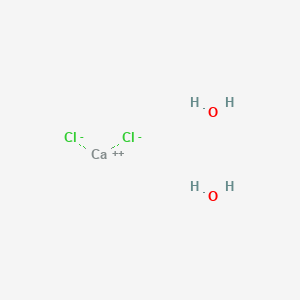
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
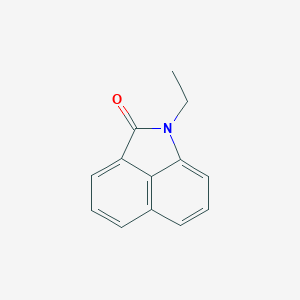
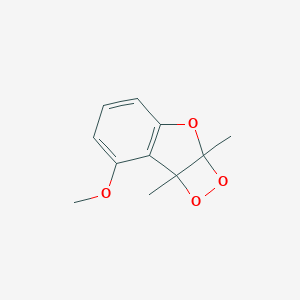
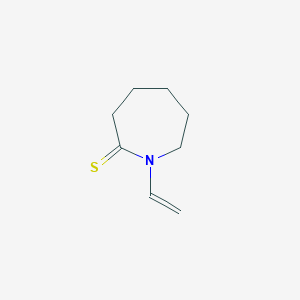
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
